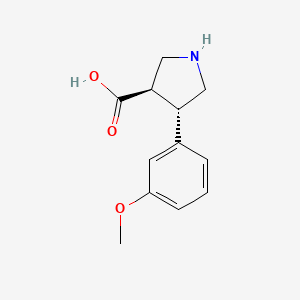

(3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15963920

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO3 |

|---|---|

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m1/s1 |

| Standard InChI Key | DPBJZZNRRNSKIH-MNOVXSKESA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)[C@H]2CNC[C@@H]2C(=O)O |

| Canonical SMILES | COC1=CC=CC(=C1)C2CNCC2C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name, (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, reflects its stereochemical configuration. The pyrrolidine ring adopts a specific chair-like conformation, with the methoxyphenyl group at the C4 position and the carboxylic acid at C3. The (3R,4S) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ | |

| Molecular Weight | 221.25 g/mol | |

| CAS Registry Number | 1260616-87-2 | |

| SMILES Notation | O=C([C@H]1CNC[C@@H]1C2=CC=CC(OC)=C2)O | |

| Chiral Centers | 2 (C3, C4) |

The methoxy group (-OCH₃) at the 3-position of the phenyl ring enhances electron-donating effects, influencing both chemical reactivity and intermolecular interactions.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step sequences starting from pyrrolidine precursors. A common approach employs asymmetric catalysis to establish the stereocenters, followed by functional group transformations.

Key Steps:

-

Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones yields the pyrrolidine scaffold.

-

Phenyl Group Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the methoxyphenyl moiety.

-

Carboxylation: Oxidation of a hydroxymethyl group or carboxylation via CO₂ insertion completes the carboxylic acid functionality .

Industrial-scale production prioritizes atom economy and enantioselectivity. Continuous flow reactors and immobilized catalysts are employed to enhance yield (reported up to 78%) and reduce waste.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound participates in diverse reactions due to its dual functional groups:

-

Carboxylic Acid Derivatives: Forms esters, amides, and anhydrides under standard acylating conditions.

-

Pyrrolidine Ring Modifications: Undergoes N-alkylation, oxidation to pyrrolidinones, or ring-opening reactions under strong acidic conditions .

-

Methoxyphenyl Group: Electrophilic substitution (e.g., nitration, halogenation) occurs preferentially at the para position relative to the methoxy group .

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Esterification | SOCl₂, ROH | Methyl/ethyl esters |

| N-Alkylation | CH₃I, K₂CO₃ | N-Methylpyrrolidine derivative |

| Electrophilic Substitution | HNO₃/H₂SO₄ | 4-Nitro-3-methoxyphenyl analog |

| Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|

| Melanoma (B16-F10) | 50 | 58 | |

| Colorectal (CT26) | 75 | 42 |

Structure-Activity Relationships (SAR)

Critical Substituents

-

Methoxyphenyl Group: Replacement with chloro- or methylphenyl groups reduces arginase affinity by 3–5 fold, underscoring the importance of methoxy’s electronic effects .

-

Carboxylic Acid: Esterification or amidation abolishes activity, indicating the necessity of a free carboxylate for enzyme interaction .

Comparative Analysis with Structural Analogs

Chlorophenyl Derivative

The 4-chloro-3-methoxyphenyl analog (CAS 2227842-50-2) exhibits a 20% lower arginase inhibition potency, likely due to increased steric hindrance and reduced electron-donating capacity .

Hydroxyphenyl Derivative

Replacing methoxy with hydroxy improves solubility but decreases metabolic stability, as evidenced by a shorter plasma half-life (t₁/₂ = 1.2 hr vs. 3.8 hr).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a chiral building block for:

-

Antihypertensive Agents: Via incorporation into peptidomimetic structures.

-

Immunomodulators: As a core structure in checkpoint inhibitor drug candidates .

Analytical Standards

Used as a reference material in HPLC and LC-MS for quantifying pyrrolidine derivatives in biological matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume